molecular formula C10H8O4S B6332464 3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid, 95% CAS No. 1393803-54-7

3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid, 95%

Cat. No. B6332464
CAS RN: 1393803-54-7
M. Wt: 224.23 g/mol
InChI Key: RYHNTTHKKGIYEG-UHFFFAOYSA-N
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Description

“3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid” is a chemical compound . It is a derivative of thiophene, a five-membered ring made up of one sulfur as heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives, including “3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid”, can be achieved through various methods. One of the best methods for the generation of 3-hydroxy-2-thiophene carboxylic acid derivative is the Fiesselmann synthesis, which involves the condensation reaction of ynones or ynoates with 2-mercapto acetate .


Chemical Reactions Analysis

Thiophene derivatives, including “3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid”, can undergo various chemical reactions. For instance, 7-methoxybenzo[b]thiophene-2-carboxylic acid can undergo successive demethylation and decarboxylation to provide a convenient route to 7-hydroxybenzo[b]thiophene .

Scientific Research Applications

Pharmaceutical Research: Drug Discovery

CHEMBL2057739 may serve as a lead compound in drug discovery due to its structural similarity to other benzo[b]thiophene derivatives that exhibit biological activity. Its potential to act as a cyclooxygenase (COX) inhibitor could be explored, considering its affinity data showing inhibition of bovine COX1 . This property is significant for developing anti-inflammatory drugs.

Analytical Chemistry: Chromatography Standards

Due to its purity, CHEMBL2057739 can be used as a standard in chromatographic analyses to calibrate equipment or validate methods, particularly in reverse-phase high-performance liquid chromatography (HPLC) where its retention time and behavior can be studied .

Future Directions

Thiophene derivatives, including “3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of this compound may involve further exploration of its biological activities and potential applications in medicinal chemistry.

properties

IUPAC Name

3-hydroxy-7-methoxy-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S/c1-14-6-4-2-3-5-7(11)9(10(12)13)15-8(5)6/h2-4,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHNTTHKKGIYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SC(=C2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid

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